molecular formula C19H19NO5 B613393 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid CAS No. 159610-93-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid

Cat. No.: B613393
CAS No.: 159610-93-2
M. Wt: 341,36 g/mole
InChI Key: YFWAFELGMGZCHL-KRWDZBQOSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) as a reagent. Another method involves the use of acid chlorides .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving automated systems for the addition of reagents and control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

    Coupling Reactions: The exposed amino group can then participate in peptide bond formation with carboxyl groups of other amino acids.

Common Reagents and Conditions

    Piperidine: Used for the deprotection of the Fmoc group.

    Carbodiimides (e.g., DCC, EDC): Used as coupling agents in peptide synthesis.

    Base (e.g., DIPEA): Used to neutralize the reaction mixture during coupling reactions.

Major Products Formed

The major products formed from these reactions are peptides and proteins, where the amino acid sequence is extended by the addition of new amino acids through peptide bonds.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Contains a phenyl group instead of a methoxy group.

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid lies in its specific functional groups, which provide distinct reactivity and properties. The methoxy group can influence the compound’s solubility and reactivity compared to similar compounds with different substituents.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a fluorenyl group, a methoxycarbonyl moiety, and an amino acid backbone, which contribute to its solubility and reactivity. The fluorenyl group enhances cellular uptake and bioavailability, making it a candidate for various therapeutic applications, including anti-inflammatory and anti-cancer activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The mechanism involves:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Cell Signaling Modulation : It may modulate signaling pathways associated with tumor growth, which is critical in cancer therapy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory responses .
  • Anticancer Potential : Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways like the MAPK/ERK pathway .
  • Antimicrobial Properties : The fluorenyl moiety may enhance interaction with microbial membranes, contributing to antimicrobial activity observed in some derivatives.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialEnhanced membrane interaction leading to microbial inhibition

Case Study: Anti-inflammatory Activity

In a study published in Molecules, the compound was tested for its ability to inhibit COX enzymes in vitro. Results showed a significant reduction in prostaglandin E2 production in macrophage cultures treated with the compound compared to controls. This suggests a direct role in mediating inflammatory responses .

Case Study: Anticancer Activity

Another study focused on the effects of related compounds on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through activation of caspases and modulation of the Bcl-2 family proteins, highlighting their potential as therapeutic agents against cancer .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWAFELGMGZCHL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673994
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159610-93-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159610-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoic acid
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Synthesis routes and methods

Procedure details

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Name
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC
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